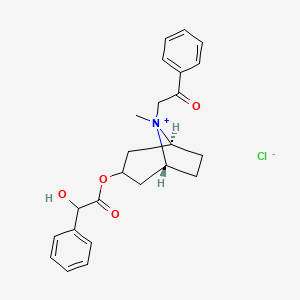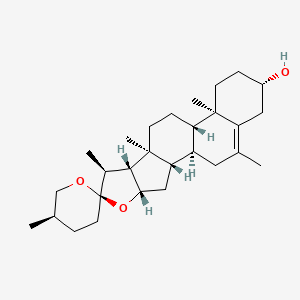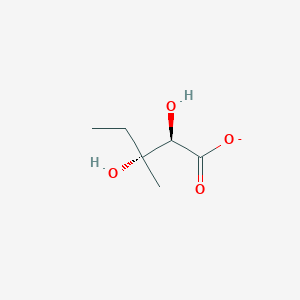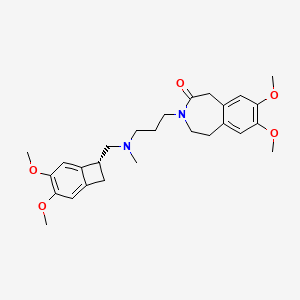
2-C-Methyl-D-erythritol 4-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-C-methyl-D-erythritol 4-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 2-C-methyl-D-erythritol 4-phosphate; major species at pH 7.3. It is a conjugate base of a 2-C-methyl-D-erythritol 4-(dihydrogen phosphate).
Applications De Recherche Scientifique
Enzymatic Transformation in Bacterial Pathways
2-C-Methyl-D-erythritol 4-phosphate (MEP) plays a crucial role in the nonmevalonate pathway of isoprenoid biosynthesis. It is transformed into 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol by the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli. This transformation is an essential step in the biosynthesis of isoprenoids in bacteria (Kuzuyama et al., 2000).
Role in Isoprenoid Compound Synthesis
MEP is the first pathway-specific intermediate in the methylerythritol phosphate route for isoprenoid compound biosynthesis in bacteria, algae, and plant chloroplasts. Its synthesis from 1-deoxy-D-xylulose 5-phosphate represents a key step in this biosynthetic route (Koppisch et al., 2000).
Involvement in Alternative Nonmevalonate Pathway
Research shows that several eubacteria, including E. coli, utilize an alternative nonmevalonate pathway for the biosynthesis of isopentenyl diphosphate, with MEP being one of the biosynthetic precursors. The yaeM gene in E. coli has been identified as responsible for the synthesis of MEP from 1-deoxy-D-xylulose 5-phosphate (Takahashi et al., 1998).
Investigation into Isoprenoid Biosynthesis
Studies involving the synthesis of deuterium-labeled 2-C-methyl-D-erythritol have been conducted to investigate the fate of protons in the metabolic route of isoprenoid biosynthesis. This research provides valuable insights into the enzymatic processes and structural formation within this pathway (Charon et al., 1999).
Synthesis Techniques and Applications
New synthesis approaches for MEP have been developed, which are significant for studying the mevalonate-independent biosynthetic pathway for isoprenoids. These methods have led to high-yield production of MEP and its deuterated analogues, furthering research into isoprenoid biosynthesis (Koumbis et al., 2007).
Propriétés
Nom du produit |
2-C-Methyl-D-erythritol 4-phosphate |
|---|---|
Formule moléculaire |
C5H11O7P-2 |
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/p-2/t4-,5+/m1/s1 |
Clé InChI |
XMWHRVNVKDKBRG-UHNVWZDZSA-L |
SMILES isomérique |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O |
SMILES canonique |
CC(CO)(C(COP(=O)([O-])[O-])O)O |
Synonymes |
2-C-methyl-D-erythritol 4-phosphate 2-C-methyl-D-erythritol-4-phosphate 2-C-methylerythritol 4-phosphate methyl-erythritol-4-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



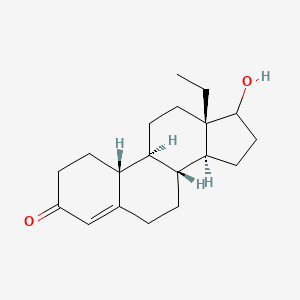
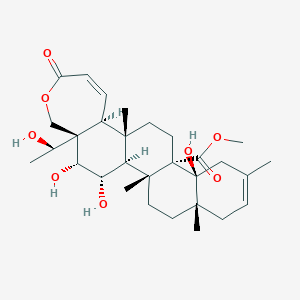
![3-[3-(4-Chlorophenoxy)phenyl]-1,1-dimethylurea](/img/structure/B1257532.png)
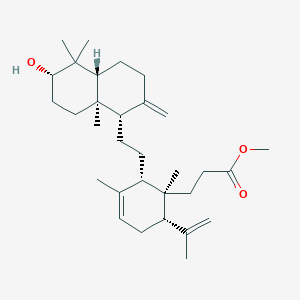
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B1257534.png)

